

Application Note: Overcoming DHODHi Resistance with CNX-774

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Compound Focus: CNX-774

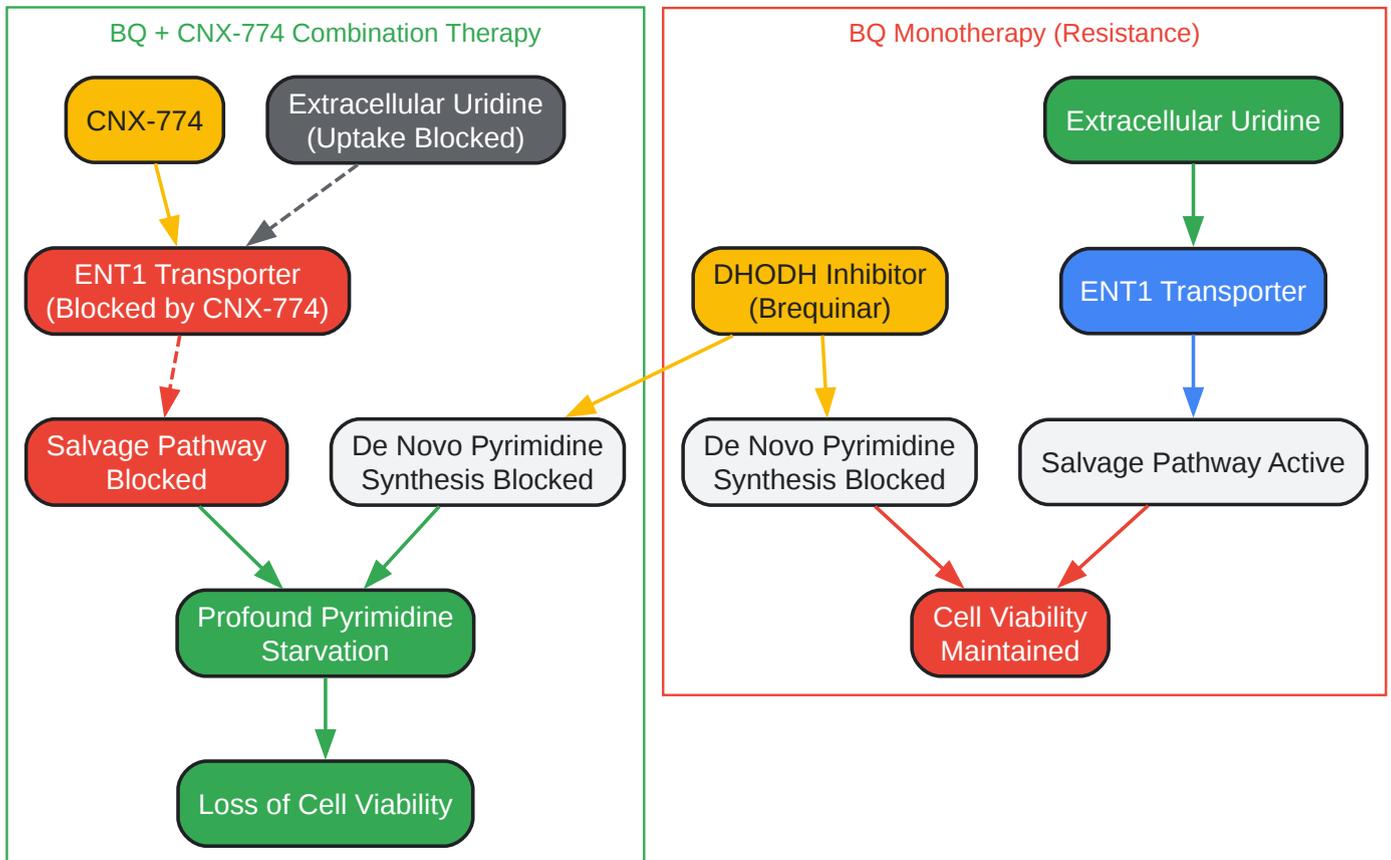
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The primary application of **CNX-774** in recent research has been to overcome intrinsic resistance to dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic ductal adenocarcinoma (PDAC). Despite robust preclinical efficacy, DHODH inhibitors like Brequinar (BQ) have failed in clinical trials for various solid cancers, including PDAC [1]. A kinase inhibitor screen identified **CNX-774** as a top hit that synergizes with BQ to induce profound cell viability loss and pyrimidine nucleotide depletion in otherwise BQ-resistant PDAC cell lines [1].

Mechanism of Action: Subsequent mechanistic studies revealed that the synergism is **independent of BTK inhibition**. Instead, **CNX-774** acts as a novel inhibitor of ENT1 (SLC29A1) [1] [2]. ENT1 mediates resistance to DHODH inhibition by importing extracellular uridine, which is then used to replenish pyrimidine nucleotide pools via the nucleoside salvage pathway, thus bypassing the blockade of the *de novo* synthesis pathway. By inhibiting ENT1, **CNX-774** blocks this salvage route, forcing cells into profound pyrimidine starvation when treated concurrently with BQ [1].

The diagram below illustrates this resistance mechanism and how the combination therapy overcomes it.



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Experimental Protocols

The following sections provide detailed methodologies for key experiments that established the role of **CNX-774** in overcoming DHODH inhibitor resistance.

Kinase Inhibitor Combination Screen

This protocol describes the initial high-throughput screen used to identify **CNX-774** as a sensitizer to Brequinar [1].

- **Objective:** To identify kinase inhibitors that synergize with BQ to reduce viability in BQ-resistant PDAC cell lines.
- **Materials:**
 - **Cell Line:** S2-013 PDAC cells (or other BQ-resistant line).
 - **Reagents:** Selleck Kinase Inhibitor Library (or equivalent), Brequinar sodium (e.g., Sigma-Aldrich SML0113), CellTiter-Glo assay kit, opaque white 96-well plates, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
- **Procedure:**
 - **Seed Cells:** Plate S2-013 cells at a density of (2×10^3) cells per well in opaque white 96-well plates. Allow cells to equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.
 - **Treat Wells:** The next day, treat plates with compounds:
 - **Test Group:** Library compounds (e.g., **CNX-774**) at a final concentration of **100 nM + 25 μM BQ**.
 - **Control Groups:** Vehicle control (DMSO) + library compounds; BQ alone; vehicle control alone.
 - **Incubate:** Incubate the treated plates for **72 hours**.
 - **Assay Viability:** Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent directly to each well according to the manufacturer's instructions. Shake the plate for 2 minutes to induce cell lysis, then allow it to stabilize for 10 minutes. Measure luminescence.
 - **Data Analysis:** For each kinase inhibitor, calculate a synergy score as follows: $\text{Score} = (\text{Viability under BQ} + \text{Kinase Inhibitor}) / (\text{Viability under Vehicle} + \text{Kinase Inhibitor})$ Prioritize compounds with the lowest numerical scores for hit validation.

Cell Viability and Proliferation Assays

This protocol is used for dose-response validation and assessing the combined effects of BQ and **CNX-774** [1].

- **Objective:** To generate dose-response curves and quantify the synergistic effect of BQ and **CNX-774** on cell viability and proliferation.
- **Materials:** Transparent and opaque 96-well plates, **CNX-774** (e.g., Selleckchem S7257), Brequinar, CellTiter-Glo assay kit, live-cell imaging system (e.g., Nexcelom Celigo).
- **Procedure:**
 - **Seed Cells:** Plate cells at an optimized density ((1×10^3) to (5×10^3) cells per well) in both opaque (for viability) and transparent (for proliferation) plates. Equilibrate overnight.
 - **Dose-Response Treatment:** Treat cells with a range of concentrations of BQ (e.g., 0-100 μM) and **CNX-774** (e.g., 0-10 μM), both as single agents and in combination.
 - **Incubate and Measure:**

- **Viability (72 hours):** After 72 hours, measure viability in opaque plates using the CellTiter-Glo assay as described above.
- **Proliferation (Live Imaging):** For transparent plates, serially quantify cell number every 24 hours using brightfield imaging and analysis software.
- **Data Analysis:** Normalize luminescence values to the vehicle-treated control. Fit dose-response curves to a nonlinear regression model (e.g., [Inhibitor] vs. response - Variable slope) using software like GraphPad Prism. Quantify the **Area Under the Curve (AUC)** for each condition to compare the overall effect.

Genetic Validation using CRISPR/Cas9

This protocol validates that the target of **CNX-774** is *ENT1* by creating isogenic knockout cell lines [1].

- **Objective:** To confirm that *ENT1* knockout phenocopies the effect of **CNX-774** in sensitizing PDAC cells to BQ.
- **Materials:**
 - Lentiviral vectors encoding Cas9 and sgRNAs targeting *ENT1* (*SLC29A1*) and a non-targeting control.
 - HEK-293FT packaging cells, polybrene, blasticidin.
- **Procedure:**
 - **Virus Production:** Package lentiviral vectors into viral particles using HEK-293FT cells and a standard transfection protocol.
 - **Cell Transduction:** Transduce the target PDAC cell line with lentivirus containing either the *ENT1*-targeting or non-targeting control sgRNA. Include polybrene to enhance infection efficiency.
 - **Selection:** Select transduced cells using blasticidin for at least 72 hours.
 - **Clone Isolation:** Isolate single-cell clones by serial dilution or using cloning rings.
 - **Validation:** Validate genetic knockout by PCR amplification of the genomic region targeted by the sgRNA, followed by Sanger sequencing. Functional validation can be performed via uridine uptake assays.
 - **Phenotypic Testing:** Subject the validated *ENT1* knockout clones and control cells to the cell viability and proliferation assays described in Protocol 2. The *ENT1* KO clones should show significantly enhanced sensitivity to BQ, similar to the effect of adding **CNX-774**.

Quantitative Data Summary

The tables below summarize key quantitative findings from the referenced studies.

Table 1: Combination Screen & Viability Data (S2-013 Cells)

Treatment	CNX-774 Concentration	Brequinar Concentration	Relative Viability (% Control)	Key Finding
Vehicle	-	-	100%	Baseline
BQ alone	-	25 µM	~60-80%	Modest effect
CNX-774 alone	100 nM	-	~95-100%	Minimal toxicity
BQ + CNX-774	100 nM	25 µM	<20%	Synergistic cell kill

Source: Adapted from [1]. The screen identified **CNX-774 + BQ** as a top hit, reducing viability to a much greater extent than either agent alone.

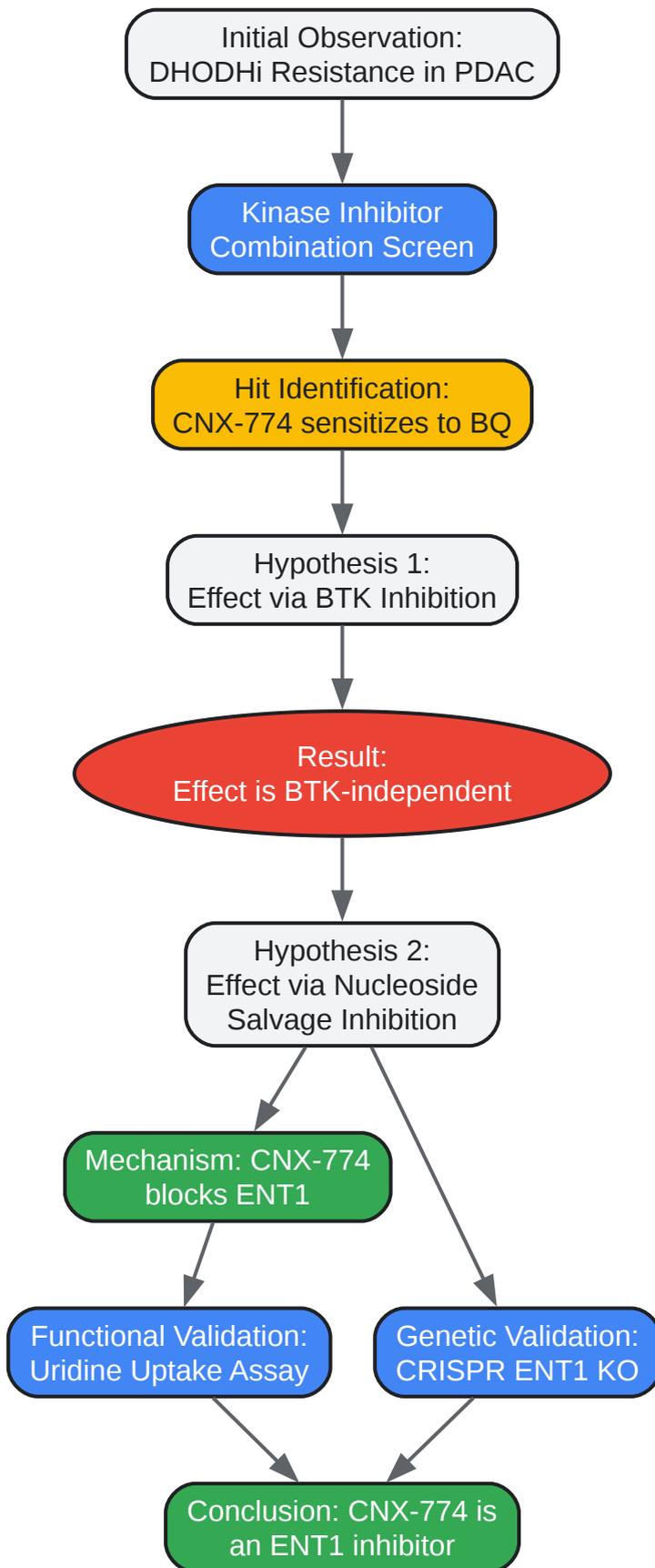
Table 2: Efficacy in an Orthotopic Immunocompetent Mouse Model

Treatment Group	Tumor Growth (vs. Control)	Mouse Survival	Significance
Vehicle	Baseline	Shortest	-
BQ monotherapy	Moderate suppression	Moderate improvement	Not significant
BQ + CNX-774	Dramatic suppression	Dramatically prolonged	p < 0.01

Source: Adapted from [1]. Combined targeting of DHODH and ENT1 provided strong *in vivo* proof of concept.*

ENT1 Inhibition Validation Workflow

The following diagram outlines the logical flow of experiments used to validate that **CNX-774** acts through ENT1 inhibition.



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Conclusion and Research Implications

The discovery that **CNX-774** acts as an ENT1 inhibitor repurposes this molecule and provides a strong rationale for dual targeting of pyrimidine metabolism. The combination of a DHODH inhibitor (blocking *de novo* synthesis) with an ENT1 inhibitor (blocking salvage) creates a synthetic lethal scenario in pancreatic cancer cells [1]. This approach has shown dramatic efficacy in pre-clinical models.

A key translational insight is the potential use of **N-acetylneuraminic acid** accumulation as a pharmacodynamic biomarker for monitoring the efficacy of DHODH inhibition in future clinical trials [1].

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References

1. ENT1 blockade by CNX-774 overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]
2. ENT1 blockade by CNX-774 overcomes resistance to DHODH ... [pubmed.ncbi.nlm.nih.gov]

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